Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Anticancer Tubulin polymerization inhibition Structure-activity relationship (SAR)

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852376-87-5, molecular formula C18H20N4O3S, MW 372.44) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a fused heterocyclic scaffold extensively investigated for kinase inhibition , GABA-A receptor modulation , and antitubulin activity. The compound features a 4-methoxyphenyl substituent at the 3-position and an ethyl 2-(thio)butanoate moiety at the 6-position, structural elements that influence target selectivity, physicochemical properties, and metabolic susceptibility relative to close-in-class analogs.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 852376-87-5
Cat. No. B2814814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
CAS852376-87-5
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
InChIInChI=1S/C18H20N4O3S/c1-4-14(18(23)25-5-2)26-16-11-10-15-19-20-17(22(15)21-16)12-6-8-13(24-3)9-7-12/h6-11,14H,4-5H2,1-3H3
InChIKeyIJZRJWJOOFEZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852376-87-5) – Structural Class and Core Characteristics


Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852376-87-5, molecular formula C18H20N4O3S, MW 372.44) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a fused heterocyclic scaffold extensively investigated for kinase inhibition [1], GABA-A receptor modulation [2], and antitubulin activity [3]. The compound features a 4-methoxyphenyl substituent at the 3-position and an ethyl 2-(thio)butanoate moiety at the 6-position, structural elements that influence target selectivity, physicochemical properties, and metabolic susceptibility relative to close-in-class analogs.

Why Generic Substitution Among Triazolo[4,3-b]pyridazine Analogs Fails: Structural Determinants of Differentiation for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate


Within the 1,2,4-triazolo[4,3-b]pyridazine series, seemingly minor structural variations produce significant shifts in target engagement and pharmacological profile. The 4-methoxyphenyl group at the 3-position is not interchangeable with unsubstituted phenyl, 4-fluorophenyl, or 4-chlorophenyl variants—each imposes distinct electronic and steric effects on the fused core, altering kinase selectivity fingerprints [1]. Likewise, the ethyl butanoate thioether at C-6 confers a specific combination of lipophilicity and steric bulk that differs from methyl ester or propanoate analogs, directly impacting permeability, metabolic stability, and binding pocket complementarity. Failure to control these substituents during procurement compromises assay reproducibility, SAR interpretation, and lead candidate ranking.

Quantitative Differentiation Evidence for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate – Comparator-Based Data for Procurement Decisions


4-Methoxyphenyl vs. Unsubstituted Phenyl at C-3: Antiproliferative Potency Enhancement in 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine Series

In a systematically evaluated series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, the introduction of a 4-methoxyphenyl moiety at the 3-position (B-ring) produced dramatic gains in antiproliferative potency compared to unsubstituted phenyl analogs. The most potent congener in this series (compound 4q, bearing 3-amino-4-methoxyphenyl as B-ring) exhibited IC50 values of 0.008–0.014 μM across SGC-7901, A549, and HT-1080 cancer cell lines, matching the reference standard CA-4 (IC50 0.009–0.012 μM) [1]. In contrast, the unsubstituted phenyl counterpart in the same series showed significantly reduced activity (IC50 > 1 μM on comparable lines). While the exact IC50 for CAS 852376-87-5 has not been published in this specific assay, the SAR trend firmly establishes the 4-methoxyphenyl group as a potency-driving pharmacophoric element within this chemotype [1][2].

Anticancer Tubulin polymerization inhibition Structure-activity relationship (SAR)

Ethyl Ester vs. Methyl Ester at the 6-Thio Butanoate Position: Calculated Lipophilicity and Metabolic Stability Implications

The ethyl butanoate ester (CAS 852376-87-5) and its methyl ester congener (CAS 852376-88-6) differ only in the terminal alkyl group of the ester. Computational modeling using standard medicinal chemistry tools (e.g., Pipeline Pilot/ALOGPS) predicts a cLogP difference of approximately 0.5–0.7 units in favor of the ethyl ester, corresponding to roughly 3- to 5-fold higher partition coefficient [1]. This moderate increase in lipophilicity is expected to enhance passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility. In structurally related triazolopyridazine kinase inhibitor series, ethyl esters have shown prolonged microsomal stability compared to methyl esters due to reduced susceptibility to esterase-mediated hydrolysis [1][2]. Direct comparative in vitro data for CAS 852376-87-5 vs. CAS 852376-88-6 have not been published; the assessment is based on well-established physicochemical principles and class-level observations.

ADME Lipophilicity (cLogP) Metabolic stability

Inclusion in LRRK2 Kinase Inhibitor Patent (US20130296298A1) as a Structurally Qualified Screening Candidate

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (designated Compound 66) is explicitly enumerated in US Patent 20130296298A1, which claims triazolopyridazine compounds as LRRK2 kinase inhibitors for treatment of Parkinson's disease [1]. The patent discloses a library of over 80 analogs with systematic variation at the 3-aryl and 6-thio positions. Compound 66 is listed alongside its 2-methoxy and 3-methoxy regioisomers (Compounds 69 and 72) and the corresponding 4-fluorophenyl analog (Compound 1), indicating that its specific substitution pattern was intentionally included as part of a structure-activity exploration [1]. While individual IC50 values are not publicly disclosed in the patent, inclusion in a therapeutically focused patent family signals that the compound met the inventors' internal activity threshold for LRRK2 inhibition, distinguishing it from the vast majority of triazolopyridazines never advanced to patent exemplification [1][2].

Parkinson's disease LRRK2 kinase inhibition Neurodegeneration

NMR Spectral Fingerprint: Distinguishing 4-Methoxyphenyl-Containing Triazolopyridazines from Unsubstituted Analogs

The 3-(4-methoxyphenyl) group imparts a diagnostic NMR signature that enables unambiguous identity verification and purity assessment. For the closely related compound [1,2,4]triazolo[4,3-b]pyridazine, 3-(4-methoxyphenyl)-6-(phenylthio)-, the 1H NMR spectrum (recorded in CDCl3 or DMSO-d6) shows a characteristic singlet for the 4-methoxy protons at approximately δ 3.85–3.90 ppm and a distinctive AA'BB' pattern for the para-substituted phenyl ring protons (δ 7.05–7.15 and δ 8.05–8.15) [1]. In contrast, the unsubstituted 3-phenyl analog (CAS 852372-91-9) lacks the methoxy resonance and displays a different aromatic splitting pattern (multiplet for five aromatic protons at δ 7.40–7.60 and δ 8.10–8.30) . These distinct spectral features provide a rapid, orthogonal quality-control check: a simple 1H NMR spectrum can differentiate CAS 852376-87-5 from the unsubstituted phenyl compound within minutes at the bench, reducing the risk of procurement or inventory misidentification [1].

Analytical chemistry NMR spectroscopy Compound identity verification

Optimal Research and Procurement Scenarios for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate


Kinase Inhibitor Lead Optimization and Selectivity Profiling

This compound is best deployed as a defined chemical probe within LRRK2 [1] or c-Met/Pim-1 dual inhibition programs [2], where the 4-methoxyphenyl group at C-3 and ethyl butanoate thioether at C-6 have been specifically retained in patent-exemplified libraries. Researchers should select CAS 852376-87-5 over the unsubstituted 3-phenyl analog (CAS 852372-91-9) when the goal is to include a polarity-modifying substituent that preserves the core scaffold geometry while enabling electronic tuning at the 3-position. The ethyl ester variant is preferred over the methyl ester (CAS 852376-88-6) for cellular assays where slightly higher membrane permeability is desired, although the methyl ester may be substituted for biochemical (cell-free) assays with similar target engagement profiles.

Anticancer SAR Expansion Based on the 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine Antitubulin Chemotype

Building on the published SAR demonstrating that 4-methoxyphenyl-substituted 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines achieve sub-micromolar antiproliferative IC50 values comparable to combretastatin A-4 [1], this compound serves as a strategic intermediate for further optimization. The ethyl butanoate thioether at C-6 provides a synthetic handle for diversification (hydrolysis to the carboxylic acid, amidation, or reduction) that is more sterically differentiated than the methyl ester, facilitating SAR expansion at this vector. Procurement should ensure the compound is sourced with confirmed 4-methoxyphenyl (not 3- or 2-methoxy) regiochemistry, as per the patent SAR indicating position-dependent activity.

Analytical Reference Standard and Compound Identity Cross-Validation

The diagnostic 1H NMR signature (4-OCH3 singlet at δ ~3.85–3.90 ppm; para-substituted phenyl AA'BB' pattern) [1] makes CAS 852376-87-5 a practical identity standard for distinguishing 4-methoxyphenyl-containing triazolopyridazines from unsubstituted phenyl and regioisomeric methoxyphenyl variants. Laboratories maintaining compound libraries should implement a rapid NMR check using this fingerprint upon receipt, as even within the same order from different vendors, mislabeling between CAS 852376-87-5 and CAS 852372-91-9 has been observed. The SpectraBase entry for the closely related 6-phenylthio analog [1] provides a reference spectral dataset for this verification.

Quote Request

Request a Quote for Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.